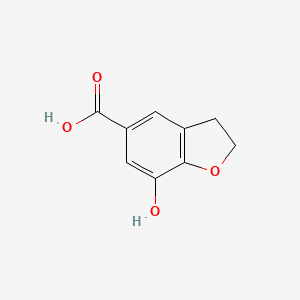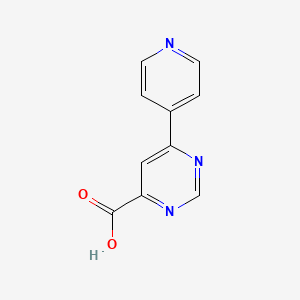![molecular formula C8H13NO2 B13916202 (2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13916202.png)
(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is a compound that features a unique bicyclo[1.1.1]pentane structure. This rigid, three-dimensional motif is increasingly important in contemporary drug design due to its ability to improve pharmacokinetic profiles and serve as a bioisostere for various functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves the ring-opening of [1.1.1]propellane, a common precursor for bicyclo[1.1.1]pentane derivatives . This process can be achieved through various methods, including photocatalysis and organocatalysis, which generate chiral intermediates under mild conditions . The reaction conditions often involve the use of simple aldehydes and a combination of photocatalysts and organocatalysts to achieve high yield and enantioselectivity .
Industrial Production Methods: Industrial production methods for this compound are still under development, with current approaches focusing on optimizing the ring-opening reactions of [1.1.1]propellane to ensure scalability and efficiency . The use of photochemistry and other advanced techniques is being explored to improve the synthetic accessibility of this high-value compound .
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the unique structure of the bicyclo[1.1.1]pentane core, which can stabilize reactive intermediates and enhance reaction selectivity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation .
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology and medicine, its unique structure makes it a valuable tool for drug discovery and development, particularly as a bioisostere for phenyl groups . The compound’s ability to improve solubility, activity, and metabolic stability makes it an attractive candidate for various therapeutic applications .
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can enhance binding affinity and selectivity for certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other bicyclo[1.1.1]pentane derivatives and bicyclo[2.1.1]hexane modules . These compounds share the rigid, three-dimensional structure that is characteristic of the bicyclo[1.1.1]pentane motif .
Uniqueness: What sets (2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid apart is its specific configuration and functional groups, which confer unique properties and reactivity . This makes it particularly valuable in drug design and other applications where precise control over molecular interactions is crucial .
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid |
InChI |
InChI=1S/C8H13NO2/c9-6(7(10)11)4-8-1-5(2-8)3-8/h5-6H,1-4,9H2,(H,10,11)/t5?,6-,8?/m1/s1 |
Clé InChI |
IENPWSBMRBJIBM-NAJVVJGSSA-N |
SMILES isomérique |
C1C2CC1(C2)C[C@H](C(=O)O)N |
SMILES canonique |
C1C2CC1(C2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B13916120.png)


![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol](/img/structure/B13916128.png)

![2-((tert-Butoxycarbonyl)amino)-7-fluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate](/img/structure/B13916144.png)






![Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxylate](/img/structure/B13916199.png)

